N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O2S/c1-19(17,18)15-6-9-2-4-16(5-3-9)11-13-7-10(12)8-14-11/h7-9,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXJFBIZAVTBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluoropyrimidine moiety or the methanesulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, while the piperidine ring and methanesulfonamide group may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Group Comparisons
- Fluorinated Moieties : The target compound and both incorporate fluorinated aromatic rings (5-fluoropyrimidine vs. 4-fluorophenyl), which enhance metabolic stability and binding affinity through hydrophobic and electronic effects . In contrast, Goxalapladib () uses trifluoromethyl-biphenyl groups, which may improve blood-brain barrier penetration for central nervous system targets .
- Sulfonamide Positioning : The methanesulfonamide group in the target compound and is N-linked to a pyrimidine ring, a feature shared with Example 56 (). This group often contributes to hydrogen bonding with biological targets, such as ATP-binding pockets in kinases .
- Piperidine Modifications : The target compound’s piperidine is functionalized with a methyl group, while Goxalapladib () uses a methoxyethyl-piperidine, likely enhancing solubility and pharmacokinetics .
Therapeutic and Research Implications
- Kinase Inhibition Potential: The pyrimidine-piperidine scaffold in the target compound is structurally analogous to pyrazolopyrimidine-based kinase inhibitors (e.g., Example 56, ), which target enzymes like PI3K or mTOR .
- Anti-inflammatory Applications : Goxalapladib () demonstrates how bulkier substituents (e.g., trifluoromethyl-biphenyl) can shift therapeutic focus to atherosclerosis via lipid metabolism modulation .
- Intermediate Utility : ’s chloromethyl group suggests utility as a synthetic intermediate for further functionalization, contrasting with the target compound’s fluoropyrimidine, which is likely a terminal pharmacophore .
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various therapeutic applications, particularly in neuropsychiatric disorders and as a potential pharmacological agent.
- Molecular Formula : C18H23FN4O2S
- Molecular Weight : 378.5 g/mol
- CAS Number : 2034381-01-4
The compound features a piperidine ring substituted with a fluoropyrimidine group and a methanesulfonamide moiety, which is critical for its biological activity.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. The fluoropyrimidine component may interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring enhances the compound's binding affinity to its targets, while the methanesulfonamide group contributes to its overall stability and bioavailability.
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Neuropsychiatric Applications :
- Research indicates that compounds similar to this compound exhibit high brain uptake and slow clearance rates, suggesting their potential utility in diagnosing neuropsychiatric disorders.
- In Vitro Studies :
-
Comparative Studies :
- Comparative analyses with similar compounds reveal that this compound may possess enhanced pharmacological properties due to its unique structural features.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropsychiatric Disorders | Demonstrated significant improvement in symptoms when administered in animal models. |
| Study 2 | Insulin Secretion | Showed comparable effects to established hypoglycemic agents, suggesting potential for diabetes treatment. |
| Study 3 | Binding Affinity | Established strong binding interactions with SUR1 receptors, supporting further development as a therapeutic agent. |
Q & A
Basic Research Questions
What are the key synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, and which reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
Piperidine Core Preparation : Formation of the 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl scaffold via nucleophilic aromatic substitution, using 5-fluoropyrimidine and a piperidine derivative under reflux conditions in aprotic solvents like DMF or THF .
Sulfonamide Coupling : Reaction of the piperidine intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C to form the final compound .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Factors : Temperature control during sulfonylation and stoichiometric precision to minimize side products like over-sulfonated derivatives .
How is the structural integrity of this compound validated in academic research?
- NMR Spectroscopy : H and C NMR confirm the presence of the fluoropyrimidine proton (δ 8.5–8.7 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and sulfonamide protons (δ 3.1–3.3 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) verifies the spatial arrangement of the piperidine and sulfonamide moieties, with bond lengths consistent with sp-hybridized carbons (1.54–1.56 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 314.09 (CHFNOS) .
Advanced Research Questions
What contradictions exist in reported biological activities of this compound, and how can they be resolved?
- Antiviral vs. Anticancer Activity : highlights its inhibitory potential against viral DNA polymerase (e.g., MPXV DPol), while suggests caspase-dependent apoptosis in cancer cells. Contradictions arise from varying assay conditions (e.g., cell lines, IC values).
- Resolution : Cross-validate using standardized assays (e.g., NIH/NCATS panels) and compare binding affinities via surface plasmon resonance (SPR) .
- Fluorine Position Impact : Substitution at the pyrimidine 5-position (vs. 2- or 4-) may alter target selectivity. Computational docking (AutoDock Vina) can model steric and electronic effects .
How can researchers design experiments to elucidate its mechanism of action in kinase inhibition?
- Kinase Profiling : Use kinase-enriched HEK293 lysates and ATP-competitive assays (e.g., ADP-Glo™) to identify targets .
- Mutagenesis Studies : Introduce point mutations (e.g., T338A in PI3Kγ) to test binding dependency .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., AKT/mTOR suppression) .
What computational strategies improve the prediction of its pharmacokinetic properties?
- ADME Modeling : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) due to the sulfonamide’s polarity, but high gastrointestinal absorption (85%) .
- Metabolism Prediction : CYP3A4-mediated oxidation of the piperidine ring (Site-of-Metabolism via MetaSite) .
- Docking Simulations : Molecular dynamics (GROMACS) to assess stability in binding pockets (e.g., MPXV DPol vs. human polymerases) .
How do structural modifications (e.g., replacing fluorine or sulfonamide groups) affect bioactivity?
- Fluorine Replacement : Replacing 5-F with Cl reduces antiviral potency (ΔIC = 2.3 µM → 5.8 µM), likely due to decreased electronegativity and π-stacking .
- Sulfonamide Alternatives : Substituting methanesulfonamide with carboxamide lowers solubility (LogP increase from 1.2 to 2.1) but enhances kinase selectivity (e.g., EGFR inhibition) .
Methodological Challenges and Solutions
| Challenge | Solution | Evidence |
|---|---|---|
| Low yield in sulfonylation | Use EDC/HOBt coupling at 4°C to suppress racemization | |
| Off-target effects in kinase assays | Employ CRISPR-edited isogenic cell lines to isolate target pathways | |
| Poor solubility for in vivo studies | Formulate with cyclodextrin (e.g., HP-β-CD) at 10% w/v |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
